molecular formula C19H20O5 B1197082 Selinidin CAS No. 19427-82-8

Selinidin

Cat. No.: B1197082
CAS No.: 19427-82-8
M. Wt: 328.4 g/mol
InChI Key: RRHCDWLSHIIIIT-GHAIFCDISA-N
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Scientific Research Applications

Mechanism of Action

Selinidin, also known as Selenedin, is a coumarin derivative isolated from Angelica keiskei . This compound has been found to have significant effects on mast cell activation, which plays a crucial role in the development of allergic inflammation .

Target of Action

This compound’s primary target is the high-affinity receptor for IgE (FcεRI) found on mast cells . This receptor plays a crucial role in the development of allergic inflammation .

Mode of Action

This compound interacts with its target, the FcεRI, by attenuating mast cell degranulation following the engagement of FcεRI with IgE and antigen . It does this without affecting the binding of IgE to FcεRI .

Biochemical Pathways

This compound affects the FcεRI-mediated signaling pathway. It decreases the phosphorylation of phospholipase C-γ1, p38 mitogen-activated protein kinase, and IκB-α upon FcεRI stimulation . These steps are critical for a variety of mast cell functions, such as the release of preformed intragranular chemical mediators, new synthesis of eicosanoids, and production of proinflammatory cytokines .

Result of Action

This compound’s action results in the attenuation of the release of β-hexosaminidase, synthesis of leukotriene C4, and production of tumor necrosis factor-α . These effects suggest that this compound suppresses IgE-mediated mast cell activation .

Action Environment

It’s worth noting that this compound is isolated from angelica keiskei, a plant that grows mainly in warm areas along the pacific coast of japan . The plant’s environment could potentially influence the compound’s properties and efficacy.

Biochemical Analysis

Biochemical Properties

Selinidin plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. One of the key interactions of this compound is with the enzyme phospholipase C-gamma1. This compound inhibits the phosphorylation of phospholipase C-gamma1, which is a crucial step in the Fc epsilon receptor I-mediated signaling pathway in mast cells . Additionally, this compound interacts with p38 mitogen-activated protein kinase and I kappa B-alpha, inhibiting their phosphorylation and thereby modulating the signaling pathways involved in allergic inflammation .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In mast cells, this compound suppresses degranulation and the release of inflammatory mediators such as beta-hexosaminidase, leukotriene C4, and tumor necrosis factor-alpha . This suppression is achieved without affecting the binding of immunoglobulin E to the Fc epsilon receptor I. By inhibiting multiple steps in the Fc epsilon receptor I-dependent signaling pathways, this compound effectively reduces allergic inflammation . Furthermore, this compound’s impact on cell signaling pathways, gene expression, and cellular metabolism highlights its potential as a therapeutic agent for allergic conditions.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to inhibit key enzymes and signaling molecules. This compound binds to phospholipase C-gamma1, p38 mitogen-activated protein kinase, and I kappa B-alpha, preventing their phosphorylation and subsequent activation . This inhibition disrupts the downstream signaling events that lead to mast cell activation and degranulation. Additionally, this compound’s interaction with these enzymes results in the suppression of cytokine production and the attenuation of allergic responses . The crystal structure of this compound reveals its ability to form hydrogen bonds and pi-pi interactions, which contribute to its binding affinity and specificity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound demonstrates stability under various conditions, maintaining its inhibitory effects on mast cell activation for extended periods . Prolonged exposure to this compound may lead to its gradual degradation, which could affect its efficacy. Long-term studies have shown that this compound continues to suppress allergic inflammation without causing significant adverse effects on cellular function . These findings suggest that this compound is a stable and effective compound for long-term use in laboratory settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits mast cell activation and reduces allergic inflammation without causing toxicity . At higher doses, this compound may exhibit toxic effects, including potential damage to liver and kidney tissues . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving therapeutic benefits while minimizing adverse effects. These findings highlight the importance of dosage optimization in the use of this compound for therapeutic purposes.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that modulate its activity. One of the key metabolic pathways for this compound involves its hydrolysis to produce angelic acid and a hydroxy coumarin . This hydrolysis is catalyzed by specific enzymes, which play a crucial role in the metabolism and detoxification of this compound. Additionally, this compound’s interaction with metabolic enzymes affects the levels of various metabolites, influencing metabolic flux and overall cellular metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of this compound in target tissues, enhancing its therapeutic effects . The transport of this compound is influenced by its chemical structure, which allows it to form hydrogen bonds and pi-pi interactions with transport proteins . This selective transport and distribution contribute to the efficacy and specificity of this compound in modulating cellular processes.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with key enzymes and signaling molecules . Additionally, this compound may be directed to specific cellular compartments through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects at the appropriate sites within the cell, enhancing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: Selinidin can be isolated from the dried and powdered roots of Selinum vaginatum through extraction with petroleum ether. The extract is then chromatographed over silica gel, and elution with a mixture of petroleum ether and ethyl acetate (9:1) yields this compound . The compound crystallizes into monoclinic space group P2₁ with specific unit cell parameters .

Industrial Production Methods: While the primary method of obtaining this compound is through natural extraction, industrial-scale production would likely involve similar chromatographic techniques to ensure purity and yield. Advanced methods such as high-performance liquid chromatography (HPLC) could be employed for large-scale isolation and purification.

Chemical Reactions Analysis

Types of Reactions: Selinidin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the coumarin nucleus or other functional groups within the molecule.

    Substitution: Substitution reactions can occur at various positions on the coumarin ring, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated or halogenated compounds.

Properties

IUPAC Name

[(9S)-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-9-yl] (Z)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O5/c1-5-11(2)18(21)22-15-10-13-14(24-19(15,3)4)8-6-12-7-9-16(20)23-17(12)13/h5-9,15H,10H2,1-4H3/b11-5-/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRHCDWLSHIIIIT-GHAIFCDISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1CC2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@H]1CC2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301318639
Record name Selinidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301318639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19427-82-8
Record name Selinidin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19427-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Selinidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301318639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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